![molecular formula C11H10N6O2 B2863674 (E)-N-[7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N'-methoxymethanimidamide CAS No. 303146-03-4](/img/structure/B2863674.png)
(E)-N-[7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N'-methoxymethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds with [1,2,4]triazolo[1,5-a]pyrimidin structure are often used in medicinal chemistry due to their wide range of biological activities . They can be modified to enhance their properties and effectiveness .
Synthesis Analysis
The synthesis of similar compounds often involves multicomponent reactions under green chemistry conditions . The exact method would depend on the specific substituents of the compound.Molecular Structure Analysis
The molecular structure of such compounds is often determined by NMR and MS analysis . The exact structure would depend on the specific substituents of the compound.Chemical Reactions Analysis
These compounds can participate in a variety of chemical reactions. For example, they can act as electron acceptors in thermally activated delayed fluorescence emitters .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be influenced by their specific structure. For example, they can exhibit thermally activated delayed fluorescence and aggregation-induced emission enhancement .Scientific Research Applications
Adenosine A2A Receptor Research
This compound has been used in the study of adenosine A2A receptors . The adenosine A2A receptor is a protein that is encoded by the ADORA2A gene in humans. It has been implicated in various physiological processes, including the regulation of myocardial blood flow, the release of neurotransmitters, and the immune response .
PET Tracer Development
The compound has been developed as a PET tracer for the imaging of cerebral adenosine A2A receptors . PET (Positron Emission Tomography) is a functional imaging technique that uses radioactive substances known as radiotracers to visualize and measure changes in metabolic processes .
Neurological Research
Given its role in the adenosine A2A receptors, this compound can be used in neurological research, particularly in the study of conditions such as Parkinson’s disease and Alzheimer’s disease, where these receptors are known to play a crucial role .
Drug Development
The compound’s interaction with adenosine A2A receptors can be leveraged in drug development, particularly for conditions influenced by these receptors, such as cardiovascular diseases, neurodegenerative diseases, and certain types of cancer .
Molecular Structure Studies
The compound has been used in studies to understand the molecular structure of adenosine A2A receptors . This can provide valuable insights into the functioning of these receptors and aid in the development of drugs targeting these receptors .
Tyrosinase Inhibitory Activity
A series of derivatives of this compound have been synthesized and evaluated for their mushroom tyrosinase inhibitory activity . Tyrosinase is an enzyme that is critical in the production of melanin, and inhibitors of this enzyme have applications in the treatment of hyperpigmentation disorders .
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is structurally related to [1,2,4]triazolo[1,5-a]pyridine derivatives , which have been used in the design of various organic light-emitting diodes . .
Mode of Action
Based on its structural similarity to other [1,2,4]triazolo[1,5-a]pyridine derivatives , it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces.
Biochemical Pathways
Without specific information on the compound’s biological targets, it’s challenging to determine the exact biochemical pathways it affects. Compounds with similar structures have been used in the design of organic light-emitting diodes, suggesting potential involvement in electron-transporting pathways .
Future Directions
properties
IUPAC Name |
N'-[7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N-methoxymethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N6O2/c1-18-14-7-13-10-15-11-12-5-4-8(17(11)16-10)9-3-2-6-19-9/h2-7H,1H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITDDFHLBCJURRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONC=NC1=NN2C(=CC=NC2=N1)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CON/C=N/C1=NN2C(=CC=NC2=N1)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-[7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N'-methoxymethanimidamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-bromo-4-methylphenyl)-5-[(4-phenoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)
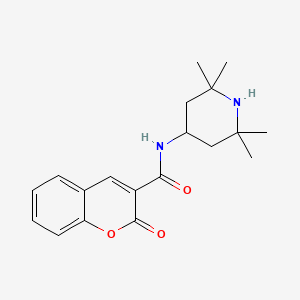
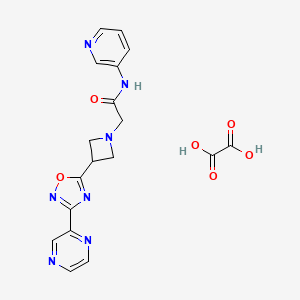
![[3-(6-Methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)phenyl]amine](/img/structure/B2863596.png)
![2-[Methyl(quinazolin-4-yl)amino]cyclobutan-1-ol](/img/structure/B2863597.png)
![N1-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxyphenethyl)oxalamide](/img/structure/B2863598.png)
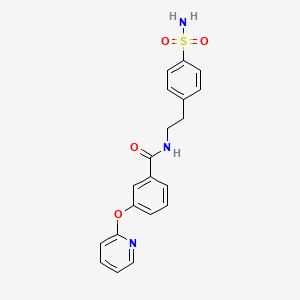
![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B2863603.png)
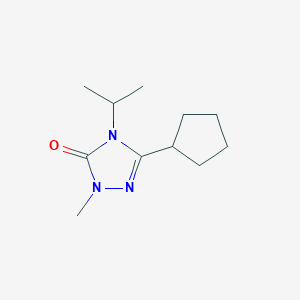
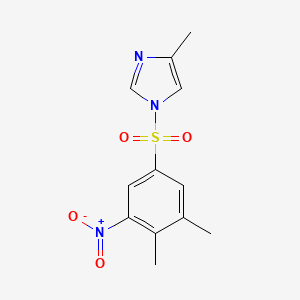
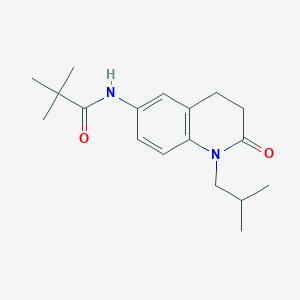
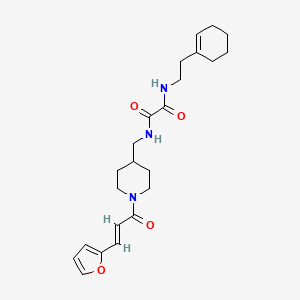
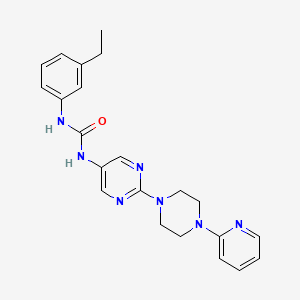
![(Z)-4-cyano-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2863614.png)